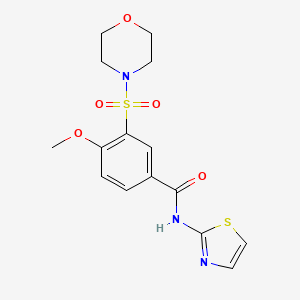![molecular formula C18H14ClN3O3S B3456189 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3456189.png)
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide
描述
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as CPASB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological studies.
作用机制
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide exerts its biological effects by inhibiting PKB activity through binding to its active site. PKB is a key regulator of various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PKB, this compound can induce cell death and suppress tumor growth. Additionally, this compound has been shown to activate another protein called AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in various cancer types. It has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis. Furthermore, this compound has been demonstrated to improve glucose and lipid metabolism in diabetic animal models, suggesting its potential as a therapeutic agent for metabolic disorders.
实验室实验的优点和局限性
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PKB inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer and autoimmune diseases. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic effects in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological effects and to identify potential drug targets for cancer and autoimmune diseases.
科学研究应用
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively used in scientific research for its potential therapeutic effects. It has been shown to inhibit the activity of a protein called protein kinase B (PKB), which is involved in cell growth and survival. Studies have suggested that this compound may have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease therapy.
属性
IUPAC Name |
4-chloro-N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-15-10-9-13(18(23)21-14-6-2-1-3-7-14)12-16(15)26(24,25)22-17-8-4-5-11-20-17/h1-12H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTYJAEMYKRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-iodo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456116.png)

![dimethyl 1-[4-(dimethylamino)phenyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3456133.png)
![3-benzyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3456138.png)
![2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3456139.png)
![ethyl 2-[(2-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456149.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456164.png)
![3-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3456171.png)
![ethyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B3456179.png)
![4-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3456186.png)


![3-[(cyclohexylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3456212.png)
